8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C15H11N5O2 and its molecular weight is 293.286. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as tucatinib impurity 6, have been found to inhibit neurokinin receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological processes.
Mode of Action
Compounds with similar structures have been found to inhibit specific receptors, thereby preventing the transmission of certain signals in the nervous system . This inhibition can lead to changes in physiological processes regulated by these signals.
Biochemical Pathways
Based on the inhibition of neurokinin receptors, it can be inferred that the compound may affect pathways related to signal transmission in the nervous system .
Result of Action
The inhibition of specific receptors can lead to changes in the physiological processes regulated by these receptors .
Properties
IUPAC Name |
8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2/c1-9-4-6-10(7-5-9)12-16-14(22-19-12)11-3-2-8-20-13(11)17-18-15(20)21/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNJRLTGOBPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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